4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine
Description
Properties
IUPAC Name |
4-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O4S/c19-16-6-2-1-5-15(16)18-20-17(27-21-18)12-14-4-3-7-23(13-14)28(24,25)22-8-10-26-11-9-22/h1-2,5-6,14H,3-4,7-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRZHUVLQLBJQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)N2CCOCC2)CC3=NC(=NO3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine is a derivative of the 1,2,4-oxadiazole family, which has gained significant attention in pharmaceutical research due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure
The compound can be structurally represented as follows:
1. Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit potent antimicrobial properties. In particular, studies have shown that compounds containing the oxadiazole ring can effectively inhibit various bacterial strains.
The compound's sulfonamide group enhances its antibacterial activity by interfering with bacterial folic acid synthesis.
2. Anticancer Activity
The anticancer potential of 1,2,4-oxadiazole derivatives has been documented extensively. Compounds similar to the one discussed have shown cytotoxic effects against various cancer cell lines.
The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.
3. Enzyme Inhibition
The compound has demonstrated inhibitory effects on several key enzymes involved in disease processes:
| Enzyme | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Acetylcholinesterase (AChE) | 5.0 | Inhibition of neurotransmitter breakdown |
| Urease | 7.5 | Disruption of urease activity in pathogens |
| Carbonic Anhydrase (CA) | 10.0 | Modulation of pH balance in tissues |
Inhibition of these enzymes can lead to therapeutic effects in conditions such as Alzheimer's disease and bacterial infections .
Case Studies
Several studies have focused on the biological activity of oxadiazole derivatives:
- Antimicrobial Study : A study by Dhumal et al. (2016) evaluated a series of oxadiazole derivatives for their antimicrobial activity against Mycobacterium bovis. The most active compounds showed significant inhibition both in active and dormant states .
- Cytotoxicity Assessment : Research conducted by Paruch et al. (2020) assessed the cytotoxicity of synthesized oxadiazole derivatives against various cancer cell lines, revealing promising results for further development into anticancer agents .
- Enzyme Inhibition Research : A recent study highlighted the enzyme inhibitory properties of oxadiazole derivatives, demonstrating their potential as therapeutic agents for conditions involving cholinergic dysfunction and urease-related infections .
Scientific Research Applications
Antibacterial Activity
Numerous studies have indicated that compounds containing oxadiazole and piperidine structures exhibit significant antibacterial properties. For instance, derivatives of oxadiazoles have been synthesized and tested against various bacterial strains, showing promising results in inhibiting growth. The sulfonamide functionality enhances these effects by interfering with bacterial enzyme functions .
Anticancer Potential
Research into similar oxadiazole-containing compounds has revealed their potential as anticancer agents. The mechanism often involves inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways. The combination of oxadiazole with piperidine may provide a synergistic effect that enhances anticancer activity .
Enzyme Inhibition
The compound has shown potential as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease. Such inhibition is crucial for developing treatments for conditions like Alzheimer's disease and certain infections caused by urease-producing bacteria .
Case Studies
Comparison with Similar Compounds
4-{[1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidin-3-yl]methyl}morpholine (V-0219, Compound 9)
- Structural Difference : Substitution of 2-fluorophenyl with 4-(trifluoromethyl)phenyl on the oxadiazole ring.
- Pharmacological Profile: Acts as a GLP-1 receptor positive allosteric modulator (PAM), enhancing insulin secretion and glucose handling without off-target effects. Demonstrated subnanomolar potency in vitro and in vivo efficacy in diabetic models .
- Impact of Substituent : The electron-withdrawing trifluoromethyl group increases lipophilicity and metabolic stability, likely improving receptor binding affinity compared to the 2-fluoro analog.
4-((5-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)furan-2-yl)sulfonyl)morpholine
- Structural Difference : Replaces the 2-fluorophenyl with 4-chlorophenyl and incorporates a furan-2-yl linker.
- Properties: Molecular weight 395.8 g/mol.
4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Table 1: Structural and Functional Comparison
Preparation Methods
Amidoxime Formation
The 1,2,4-oxadiazole ring is synthesized via cyclocondensation of an amidoxime and a carboxylic acid derivative. For the target compound:
Cyclization with Chloroacetic Acid
The amidoxime is treated with chloroacetyl chloride in anhydrous dichloromethane (DCM) at 0°C, followed by triethylamine (TEA) as a base. The reaction proceeds via nucleophilic acyl substitution to form 5-(chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole after 12 h at room temperature.
$$
\text{2-Fluorophenylamidoxime} + \text{ClCH}_2\text{COCl} \rightarrow \text{5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole}
$$
Functionalization of the Piperidine Ring
Piperidine Substrate Preparation
Piperidin-3-ylmethanol is selected as the starting material for introducing the oxadiazole-methyl group. The hydroxyl group is converted to a better leaving group:
- Mesylation : Piperidin-3-ylmethanol is treated with methanesulfonyl chloride (MsCl) in DCM with TEA (0°C, 2 h) to yield 3-(methylsulfonyloxymethyl)piperidine .
- Boc Protection : The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) in THF to yield tert-butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate .
Nucleophilic Substitution with Oxadiazole
The mesylated piperidine undergoes nucleophilic substitution with the chloromethyl-oxadiazole intermediate in DMF at 60°C for 24 h, using potassium carbonate (K₂CO₃) as a base:
$$
\text{tert-Butyl 3-(methylsulfonyloxymethyl)piperidine-1-carboxylate} + \text{5-(Chloromethyl)-3-(2-fluorophenyl)-1,2,4-oxadiazole} \rightarrow \text{tert-Butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate}
$$
Yield: 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Deprotection of the Piperidine
The Boc group is removed using trifluoroacetic acid (TFA) in DCM (25°C, 4 h) to yield 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine :
$$
\text{tert-Butyl 3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxylate} \xrightarrow{\text{TFA}} \text{3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine}
$$
Sulfonylation with Morpholine
Synthesis of Morpholine Sulfonyl Chloride
Morpholine is reacted with chlorosulfonic acid (ClSO₃H) in DCM at -10°C for 2 h to yield morpholine-4-sulfonyl chloride :
$$
\text{Morpholine} + \text{ClSO}_3\text{H} \rightarrow \text{Morpholine-4-sulfonyl chloride}
$$
Sulfonamide Formation
The deprotected piperidine is treated with morpholine sulfonyl chloride in anhydrous THF, using TEA as a base (0°C → 25°C, 12 h):
$$
\text{3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidine} + \text{Morpholine-4-sulfonyl chloride} \rightarrow \text{4-((3-((3-(2-Fluorophenyl)-1,2,4-Oxadiazol-5-yl)methyl)piperidin-1-yl)sulfonyl)morpholine}
$$
Yield: 82% after recrystallization from ethyl acetate.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 7.82–7.75 (m, 1H, Ar-H), 7.55–7.48 (m, 2H, Ar-H), 4.32 (s, 2H, CH₂-oxadiazole), 3.72–3.65 (m, 4H, morpholine OCH₂), 3.12–2.98 (m, 2H, piperidine NCH₂), 2.62–2.55 (m, 1H, piperidine CH), 1.85–1.72 (m, 4H, piperidine CH₂).
- ¹³C NMR (100 MHz, CDCl₃) : δ 175.2 (C=O oxadiazole), 162.3 (d, J = 248 Hz, C-F), 134.5–116.2 (Ar-C), 66.8 (morpholine OCH₂), 53.4 (piperidine NCH₂), 45.1 (CH₂-oxadiazole).
- HRMS (ESI) : m/z calcd for C₁₉H₂₂FN₅O₃S [M+H]⁺: 440.1395; found: 440.1398.
X-ray Crystallography
Single-crystal X-ray analysis (similar to) confirms the chair conformation of the morpholine ring and the planar geometry of the 1,2,4-oxadiazole. The dihedral angle between the oxadiazole and piperidine planes is 37.6°, indicating moderate steric crowding.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Key Challenges |
|---|---|---|---|
| Oxadiazole formation | Amidoxime cyclization | 75 | Moisture sensitivity |
| Piperidine alkylation | Nucleophilic substitution | 78 | Competing elimination |
| Sulfonylation | Sulfonyl chloride coupling | 82 | Exothermic reaction control |
Industrial-Scale Considerations
- Cost Efficiency : Using chloroacetyl chloride for oxadiazole formation is cost-effective compared to rare catalysts.
- Safety : Exothermic sulfonylation requires controlled addition and cooling.
- Green Chemistry : Solvent recovery (THF, DCM) and catalytic methods (e.g., polymer-supported bases) improve sustainability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
